molecular formula C14H9IO2 B10866458 1-(4-Iodophenyl)-2-phenylethane-1,2-dione

1-(4-Iodophenyl)-2-phenylethane-1,2-dione

Cat. No.: B10866458
M. Wt: 336.12 g/mol
InChI Key: JDHMOVJOTOZHAW-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-phenylethane-1,2-dione, an iodinated derivative of benzil, is a high-purity synthetic intermediate designed for research and development applications. This compound belongs to the class of α-diketones, characterized by two adjacent carbonyl groups, which makes it a versatile precursor in organic synthesis. The iodine atom on the phenyl ring provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions , allowing researchers to create more complex architectures. While specific biological data for this compound is not widely reported, its structural framework is common in the development of materials and ligands. As a diketone, it may also serve as a starting point for synthesizing heterocyclic systems, including imidazoles and pyrazines, which are cores of many functional molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9IO2

Molecular Weight

336.12 g/mol

IUPAC Name

1-(4-iodophenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H9IO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H

InChI Key

JDHMOVJOTOZHAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies for 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Precursor Synthesis and Derivatization

The efficient construction of the target diketone relies on the availability of functionalized precursors. Key intermediates include iodinated acetophenones and phenylglyoxylic acid derivatives, which can be assembled through various established synthetic routes.

Synthesis of 4-Iodoacetophenone and Related Intermediates

4-Iodoacetophenone is a crucial building block, serving as a common substrate for palladium-catalyzed coupling reactions. One documented method for its preparation involves the oxidation of a tertiary alcohol precursor. Specifically, 2-(4-iodophenyl)propan-2-ol (B8705165) can be oxidized to yield 4-iodoacetophenone.

A laboratory-scale synthesis has been reported utilizing a mixed catalyst system in an aqueous solution. This method provides the target compound in good yield and high purity after purification by column chromatography.

ReactantsReagentsSolventYieldPurity
2-(4-Iodophenyl)propan-2-olAgNO₃, Bi(OTf)₃, K₂S₂O₈Aqueous DAPGS-750-M71%98% (HPLC)

Table 1: Synthesis of 4-Iodoacetophenone via Oxidation.

Preparation of Phenylglyoxylic Acid Derivatives

Phenylglyoxylic acid and its esters are versatile precursors that can be used to introduce the benzoylformyl group. Several methods exist for their synthesis. One approach begins with benzene, which undergoes a Friedel-Crafts reaction with acetic anhydride (B1165640) to form acetophenone (B1666503). The acetophenone is then subjected to oximation using isopropyl nitrite (B80452), followed by hydrolysis with hydrochloric acid and sodium nitrite to yield benzoylformic acid (phenylglyoxylic acid). This route, calculated from acetophenone, provides the final product in a 57.5% yield.

Another common industrial method involves the hydrolysis of benzoyl cyanide. For instance, phenylglyoxylic acid methyl ester can be prepared by reacting benzoyl cyanide with methanol (B129727) in the presence of concentrated sulfuric acid, achieving a high yield of 96%.

Classical Synthetic Approaches

With the necessary precursors in hand, several classical transformations can be employed to construct the 1,2-diketone structure of 1-(4-iodophenyl)-2-phenylethane-1,2-dione.

Friedel-Crafts Acylation Strategies and Subsequent Oxidation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com A plausible two-step route to the target diketone begins with the Friedel-Crafts acylation of iodobenzene (B50100). rsc.orgchegg.comchegg.com Reacting iodobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, would be expected to form the deoxybenzoin (B349326) intermediate, 1-(4-iodophenyl)-2-phenylethanone. The subsequent step would involve the oxidation of the α-methylene group (the CH₂ group adjacent to the carbonyl) to a ketone. This oxidation is a well-established transformation for converting deoxybenzoins into benzils (1,2-diketones). adichemistry.com

A variety of oxidizing agents can accomplish this, with selenium dioxide (SeO₂) being a classic and effective reagent for this specific purpose, a reaction known as the Riley oxidation. adichemistry.comblogspot.comnih.gov The reaction typically proceeds by heating the deoxybenzoin intermediate with SeO₂ in a solvent like dioxane. nih.gov

StepReaction TypeReactantsReagentProduct
1Friedel-Crafts AcylationIodobenzene, Phenylacetyl chlorideAlCl₃1-(4-Iodophenyl)-2-phenylethanone
2Riley Oxidation1-(4-Iodophenyl)-2-phenylethanoneSeO₂This compound

Table 2: Proposed Friedel-Crafts Acylation and Oxidation Route.

Oxidation of 1,2-Diols (Pinacol-Type Oxidations)

An alternative strategy involves the synthesis and subsequent oxidation of a 1,2-diol (a vicinal diol or glycol). The required intermediate for this process would be 1-(4-iodophenyl)-2-phenylethane-1,2-diol. This diol can be prepared through methods such as the dihydroxylation of the corresponding stilbene (B7821643) (1-iodo-4-styrylbenzene) or by the reductive coupling of 4-iodobenzaldehyde (B108471) and benzaldehyde (B42025).

Once the diol is obtained, it can be oxidized to the desired 1,2-diketone. A wide array of reagents are known to effect this transformation, including various hypervalent iodine compounds like 2-iodoxybenzoic acid (IBX) or iodobenzene dichloride (PhICl₂). organic-chemistry.orgnih.gov For example, the oxidation of 1,2-diols to α-diketones can be achieved using TEMPO as a catalyst with iodobenzene dichloride as the stoichiometric oxidant. organic-chemistry.org Gold nanocrystals have also been shown to catalyze the selective oxidation of diols under mild conditions using molecular oxygen. researchgate.net

Condensation Reactions Leading to Diketone Formation

Condensation reactions provide another powerful avenue for the synthesis of α-diketones. The aldol (B89426) condensation, for example, involves the reaction of an enolate with a carbonyl compound. ncert.nic.inlibretexts.orgyoutube.com A crossed aldol condensation between benzaldehyde and a suitable derivative of 4-iodoacetophenone could theoretically lead to a chalcone (B49325) intermediate, which might then be further elaborated to the diketone.

More directly, modern synthetic methods have been developed that can be considered formal condensation or coupling reactions. A direct copper-catalyzed decarboxylative coupling reaction of aryl propiolic acids with aryl iodides, followed by oxidation, has been shown to produce diaryl 1,2-diketones. organic-chemistry.org Applying this logic, a reaction between phenylpropiolic acid and 1,4-diiodobenzene (B128391) could potentially lead to the desired product scaffold after an oxidative step. Another relevant modern approach is the aerobic oxidation of deoxybenzoins, which can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), using air as the oxidant to generate benzils in excellent yields. organic-chemistry.org This method represents a greener alternative to traditional heavy-metal oxidants like selenium dioxide.

Modern and Catalytic Synthetic Routes

Recent advancements in organic synthesis have provided a host of catalytic methods that offer significant advantages over classical stoichiometric approaches. These modern routes often feature higher efficiency, milder reaction conditions, and greater functional group tolerance, which are crucial for the synthesis of complex molecules like this compound.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. Several strategies employing catalysts based on palladium, copper, and other metals have been developed for the synthesis of diaryl-1,2-diketones. nih.govacs.orgresearchgate.net

One prominent approach is the palladium-catalyzed carbonylative cross-coupling reaction . This method typically involves the coupling of an aryl halide with an organometallic reagent under a carbon monoxide (CO) atmosphere. For the synthesis of the target compound, this could involve the reaction of 4-iodoiodobenzene or a related derivative with a phenylboronic acid (a Suzuki-Miyaura type carbonylation) or a phenyl organometallic compound in the presence of a palladium catalyst and a CO source. nih.govrsc.orgfigshare.comresearchgate.net To circumvent the challenges of using toxic CO gas, various CO surrogates have been developed. rsc.orgresearchgate.net

Another powerful strategy is the oxidation of internal alkynes . Symmetrically or unsymmetrically substituted alkynes, which can be readily prepared via Sonogashira coupling, serve as excellent precursors. The oxidation can be achieved using various transition-metal catalysts, with copper-catalyzed systems being particularly attractive due to their cost-effectiveness. daneshyari.comorganic-chemistry.org For instance, a copper-catalyzed decarboxylative coupling of an aryl propiolic acid with an aryl iodide, followed by oxidation, can yield diaryl-1,2-diketones. acs.org

A third approach involves the direct C-H bond activation and functionalization . Palladium-catalyzed methods have been developed to couple aryl halides directly with aldehydes via C-H activation of the formyl group, providing a direct route to diaryl ketones which can be precursors to the target diketone. acs.org

Below is a table summarizing some of these catalytic approaches.

Catalyst SystemReactant 1Reactant 2Reaction TypeKey Features
Palladium (e.g., Pd/g-C3N4)Aryl BromideArylboronic AcidCarbonylative Suzuki CouplingUtilizes CO surrogates; good functional group tolerance. researchgate.netresearchgate.net
Copper (e.g., CuI/Cu(OTf)2)Aryl Propiolic AcidAryl IodideDecarboxylative Coupling/OxidationDirect synthesis from readily available materials. acs.org
Palladium (e.g., Pd(TFA)2)Deoxybenzoin (Ar-CH2-CO-Ar')O2Aerobic OxidationDirect oxidation of the methylene (B1212753) bridge. nih.govorganic-chemistry.org
Palladium (e.g., Pd(OAc)2)Aldehyde (Ar-CHO)Aryl HalideC-H Bond ActivationDirect arylation of the aldehyde C-H bond. acs.org

The synthesis of an unsymmetrical diketone like this compound requires precise control over bond formation to ensure the correct placement of the 4-iodophenyl and phenyl groups, a concept known as regioselectivity.

A highly regioselective method is the oxidation of a precursor deoxybenzoin (1-(4-iodophenyl)-2-phenylethan-1-one). This method is inherently selective as the carbon skeleton is pre-assembled. The subsequent oxidation of the α-methylene group (the CH2 group adjacent to the carbonyl) to a carbonyl group yields the desired 1,2-diketone. Selenium dioxide (SeO2) is a classic and effective reagent for this transformation, known as the Riley oxidation. adichemistry.com This oxidation can be performed in solvents like dioxane. researchgate.netnih.govyoutube.com

Cross-coupling strategies also offer excellent regiocontrol. The choice of starting materials dictates the final product structure. For example, a copper-catalyzed coupling of 4-iodobenzoyl chloride with a phenyl-containing organometallic reagent would selectively form the desired product. Similarly, the decarboxylative coupling of phenylpropiolic acid with 1,4-diiodobenzene is designed to yield the target structure regioselectively. acs.org Friedel-Crafts reactions involving oxalyl chloride with two different arenes can also be controlled to produce unsymmetrical ketones by adding the less activated arene first, followed by the more activated one. organic-chemistry.org This stepwise approach ensures high regioselectivity.

The challenge in these syntheses is to avoid the formation of symmetrical byproducts (e.g., 1,2-bis(4-iodophenyl)ethane-1,2-dione (B8735002) and benzil) and to ensure the correct connectivity. Modern catalytic systems are often designed to favor the desired cross-coupled product over homo-coupled side products.

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. These principles are increasingly being applied to the synthesis of diketones.

A key aspect of green synthesis is the use of environmentally friendly solvents and oxidants . Water is an ideal green solvent, and some multicomponent reactions for synthesizing diketone scaffolds can be performed under aqueous, catalyst-free conditions. rsc.orgresearchgate.net The use of air or molecular oxygen (O2) as the terminal oxidant is highly desirable as it produces water as the only byproduct. chemistryviews.org Palladium-catalyzed aerobic dehydrogenation of ketones is one such example. nih.govorganic-chemistry.org

Catalyst efficiency and reusability are also central to green chemistry. Using heterogeneous catalysts, such as palladium supported on graphitic carbon nitride (Pd/g-C3N4), allows for easy separation of the catalyst from the reaction mixture and potential reuse, reducing metal waste. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time. mdpi.com

For transition-metal catalyzed reactions, the nature of the ligand coordinated to the metal center can have a profound impact on reactivity and yield. For example, in palladium-catalyzed reactions, ligands like phosphines or N-heterocyclic carbenes (NHCs) can stabilize the catalyst and promote key steps in the catalytic cycle. acs.orgmdpi.com

The choice of solvent can influence reactant solubility, catalyst stability, and reaction rate. A screening of various solvents is often the first step in optimization. Similarly, the base used can be critical, especially in coupling reactions where it facilitates deprotonation or neutralizes acidic byproducts. organic-chemistry.orgresearchgate.net

Temperature and reaction time are interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or products, or the formation of side products. Therefore, finding the optimal temperature that provides a good yield in a reasonable timeframe is crucial.

The following table illustrates a hypothetical optimization process for a generic palladium-catalyzed cross-coupling reaction to form a diaryl diketone, based on principles reported in the literature. nih.govresearchgate.netresearchgate.net

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2 (5)PPh3 (10)K2CO3Toluene1002445
2Pd(OAc)2 (5)PPh3 (10)Cs2CO3Toluene1002462
3Pd(OAc)2 (5)PPh3 (10)Cs2CO3Dioxane1002475
4PdCl2(CH3CN)2 (5)NoneCs2CO3Dioxane1001288
5PdCl2(CH3CN)2 (5)NoneCs2CO3Dioxane801292
6PdCl2(CH3CN)2 (2)NoneCs2CO3Dioxane801285

This is an illustrative table based on general optimization principles.

Purification and Isolation Techniques for this compound

After the synthesis is complete, the crude product is a mixture containing the desired diketone, unreacted starting materials, catalyst residues, and byproducts. A systematic purification process is required to isolate this compound in high purity. reachemchemicals.com

The typical first step is a work-up procedure , which often involves an extraction . The reaction mixture is transferred to a separatory funnel with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and an aqueous solution. This liquid-liquid extraction separates the organic-soluble product from water-soluble impurities like inorganic salts. The organic layer is then washed, dried over an agent like anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude solid product. edubull.combyjus.com

For the final purification of the solid compound, two main techniques are employed: recrystallization and column chromatography . reachemchemicals.com

Recrystallization is a highly effective method for purifying crystalline solids. rroij.com The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. edubull.combyjus.com A suitable solvent or solvent system (e.g., ethanol, or a mixture like hexanes/ethyl acetate) must be carefully selected. rochester.edu

Column chromatography is a versatile technique that separates compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel). byjus.comrroij.com The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or solvent mixture (the mobile phase or eluent) is passed through the column. Compounds with weaker interactions with the silica gel travel down the column faster, allowing for the separation of components into different fractions. rsc.org This method is particularly useful for separating products from impurities with similar solubility characteristics.

The purity of the final isolated product is typically confirmed using analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR). edubull.com

Advanced Structural and Spectroscopic Elucidation of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

No single-crystal X-ray diffraction data for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione has been deposited in publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD). Consequently, a detailed discussion of its molecular conformation, intermolecular interactions, and packing motifs is not possible.

Without crystallographic data, the precise dihedral angles between the carbonyl groups and the torsion angles involving the phenyl and iodophenyl rings remain unknown. For similar 1,2-diaryl-1,2-diones, the conformation of the diketone moiety is a key structural feature, influencing the molecule's electronic properties and packing. However, in the absence of experimental data for the title compound, any analysis would be purely speculative.

The types of intermolecular interactions, such as hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing of this compound, cannot be determined. The presence and nature of these interactions are fundamental to understanding the material's solid-state properties.

The iodine substituent in this compound has the potential to participate in halogen bonding, a significant and directional non-covalent interaction. However, without crystallographic evidence, the existence, geometry, and strength of any such halogen bonds in the solid state cannot be characterized.

Solution-State Conformational and Dynamic Analysis

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

A search of the scientific literature did not yield any studies employing Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to investigate the solution-state conformational dynamics of this compound. VT-NMR is a powerful technique for studying dynamic processes such as bond rotations and conformational equilibria in solution. The absence of such studies means that information regarding the rotational barriers around the C-C and C-aryl bonds, as well as the conformational preferences of the diketone moiety in different solvents and at various temperatures, is unavailable.

Two-Dimensional NMR Techniques (e.g., NOESY for Spatial Proximity)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for determining the structure of organic molecules. While techniques like COSY and HMBC reveal through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, typically protons, that are close to each other (usually within 5 Å), regardless of whether they are connected through bonds. huji.ac.illibretexts.org This is achieved by measuring the nuclear Overhauser effect (NOE), which involves the transfer of nuclear spin polarization from one nucleus to another through space. slideshare.net

For this compound, a NOESY experiment would be instrumental in confirming the conformation of the molecule, particularly the relative orientation of the two aromatic rings. The central dicarbonyl unit allows for rotation of the phenyl and 4-iodophenyl groups. A NOESY spectrum would display cross-peaks between protons on the different rings if they are spatially close.

Specifically, one would expect to observe NOE cross-peaks between the ortho-protons of the phenyl ring and the ortho-protons of the 4-iodophenyl ring. The intensity of these cross-peaks would be inversely proportional to the sixth power of the distance between the protons, providing insight into the dihedral angle between the two aryl rings. huji.ac.il For instance, a strong cross-peak would suggest a conformation where the rings are relatively close, while the absence of a cross-peak would indicate a conformation where they are far apart.

Table 1: Predicted NOESY Correlations for this compound

Interacting ProtonsExpected NOE CorrelationSignificance
Phenyl ring (ortho-H) ↔ 4-Iodophenyl ring (ortho-H)PossibleIndicates spatial proximity between the two aromatic rings.
Phenyl ring (ortho-H) ↔ Phenyl ring (meta-H)ExpectedConfirms intra-ring proximities.
4-Iodophenyl ring (ortho-H) ↔ 4-Iodophenyl ring (meta-H)ExpectedConfirms intra-ring proximities.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. uobabylon.edu.iq

For this compound, the most prominent features in the IR spectrum would be the absorptions from the carbonyl (C=O) groups and the aromatic rings. The α-diketone moiety would give rise to a strong, characteristic C=O stretching vibration. In benzil (B1666583), the parent compound, this appears around 1646-1664 cm⁻¹. chegg.com The presence of the electron-withdrawing iodine atom may slightly shift this frequency. Additionally, the spectrum would show characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region. researchgate.net The C-I bond would exhibit a stretching vibration at a much lower frequency, typically in the 500-600 cm⁻¹ range.

Table 2: Predicted Principal IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Carbonyl (C=O)Stretching1680 - 1660Strong
Aromatic C=CStretching1600 - 1450Medium
Aromatic C-HBending900 - 675Strong
C-IStretching600 - 500Medium

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Symmetrical, non-polar bonds often produce strong Raman signals.

In the Raman spectrum of this compound, the symmetric stretching of the C=O groups would be expected to produce a strong signal. The vibrations of the aromatic rings, particularly the symmetric "ring breathing" modes, are also typically strong in Raman spectra. The C-I bond, being a heavy atom bond, would also give rise to a characteristic low-frequency signal. The non-polar C-C bond between the carbonyl groups might also be more prominent in the Raman spectrum than in the IR spectrum.

Table 3: Predicted Principal Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Carbonyl (C=O)Symmetric Stretching1680 - 1660Strong
Aromatic RingRing Breathing~1000Strong
C-C (dicarbonyl)Stretching1200 - 1100Medium
C-IStretching600 - 500Strong

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the comprehensive evaluation of this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of this diketone, GC-MS is instrumental for verifying the compound's purity, identifying potential impurities from the synthetic pathway, and elucidating its molecular structure through detailed analysis of its fragmentation patterns.

For a typical GC-MS analysis, a dilute solution of this compound in a volatile organic solvent is injected into the GC system. The compound is volatilized in the heated injection port and then carried by an inert gas, such as helium, through a capillary column. The separation of the analyte from any impurities is achieved based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time (Rt), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions and serves as a primary indicator of its identity.

Upon elution from the GC column, the molecules enter the mass spectrometer's ion source, where they are typically subjected to electron ionization (EI). This high-energy process results in the formation of a molecular ion (M⁺˙) and a cascade of fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum is a unique fingerprint of the compound, providing definitive structural information.

Purity Assessment:

The purity of a synthesized batch of this compound can be quantitatively assessed from the GC chromatogram. A single, sharp, and symmetrical peak at a specific retention time is indicative of a highly pure sample. The presence of additional peaks suggests the existence of impurities, which could include unreacted starting materials, by-products, or residual solvents. The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Parameter Description Typical Value
Column Type Capillary column with a non-polar or medium-polarity stationary phasee.g., HP-5MS (5% Phenyl Methyl Siloxane)
Oven Program A temperature gradient to ensure optimal separatione.g., Initial temp. 150°C, ramp to 300°C at 10°C/min
Injector Temp. High enough to ensure complete volatilization without degradation280°C
Carrier Gas Inert gas, typically HeliumFlow rate of 1.0 mL/min
Retention Time (Rt) Characteristic time for the compound to eluteDependent on specific conditions

Fragmentation Patterns:

The mass spectrum of this compound provides a wealth of structural information. The molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight (C₁₄H₉IO₂), which is approximately 336 g/mol . Due to the high energy of electron ionization, the molecular ion may be of low abundance. The fragmentation pattern is dominated by cleavages at the weakest bonds, particularly the carbonyl-carbonyl bond and the bonds adjacent to the carbonyl groups.

The most characteristic fragmentation pathway for α-diketones is the cleavage of the C-C bond between the two carbonyl groups. This would lead to the formation of two primary acylium ions: the benzoyl cation and the 4-iodobenzoyl cation.

Key Predicted Fragment Ions in the Mass Spectrum of this compound:

m/z Proposed Fragment Ion Structure of Fragment Notes
336[C₁₄H₉IO₂]⁺˙Molecular Ion (M⁺˙)Represents the intact molecule with one electron removed.
231[C₇H₄IO]⁺4-Iodobenzoyl cationA major fragment resulting from the cleavage of the central C-C bond between the carbonyls.
203[C₇H₄I]⁺4-Iodophenyl cationFormed by the loss of a CO molecule from the 4-iodobenzoyl cation.
105[C₇H₅O]⁺Benzoyl cationThe other major fragment from the central C-C bond cleavage. This is often a very abundant peak for compounds containing a benzoyl moiety.
77[C₆H₅]⁺Phenyl cationArises from the loss of a CO molecule from the benzoyl cation.
127[I]⁺Iodine cationThe presence of iodine in the molecule would also lead to a characteristic peak for the iodine cation itself.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the structure of this compound. For instance, the presence of peaks at m/z 105 and 231 is strong evidence for the diaryl α-diketone structure. The subsequent fragmentation of these primary ions, such as the loss of carbon monoxide to form the phenyl (m/z 77) and 4-iodophenyl (m/z 203) cations, further substantiates the proposed structure. This detailed analysis is crucial for quality control in the synthesis and for the structural elucidation of novel compounds.

Electronic Structure and Photophysical Properties of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Ground State Electronic Structure Analysis

The ground state electronic structure of a molecule dictates its fundamental chemical and physical properties. For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, a combination of molecular orbital theory and electrostatic potential mapping provides a comprehensive understanding of its electronic landscape.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Gap)

According to molecular orbital (MO) theory, the combination of atomic orbitals results in the formation of bonding and antibonding molecular orbitals. The most critical of these for understanding chemical reactivity and electronic transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to undergo electronic excitation.

For this compound, the HOMO is expected to be predominantly localized on the phenyl and iodophenyl rings, characterized by π-bonding orbitals. The LUMO, on the other hand, is likely to be centered on the dicarbonyl moiety, with significant π* antibonding character. The presence of the electron-donating iodine atom can be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted benzil (B1666583). A smaller HOMO-LUMO gap generally implies that the molecule can be excited with lower energy (longer wavelength) light.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Benzil Derivatives (Theoretical Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzil-6.58-1.894.69
4,4'-Dimethylbenzil-6.35-1.824.53
4,4'-Dichlorobenzil-6.72-2.154.57

Note: The data in the table is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated computational studies.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue.

In this compound, the electronegative oxygen atoms of the dicarbonyl group are expected to be the most electron-rich areas, appearing as red regions on an ESP map. These sites are susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms and the hydrogen atoms on the aromatic rings would exhibit a more positive potential, rendering them susceptible to nucleophilic attack. The iodine atom, while being a halogen, can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the atom along the C-I bond axis, making it a potential halogen bond donor.

Excited State Properties and Electronic Transitions

Upon absorption of light, this compound is promoted to an electronically excited state. The nature of these excited states and the transitions between them are fundamental to its photophysical and photochemical behavior.

Nature of Singlet and Triplet Excited States (n→π, π→π)

The electronic transitions in diaryl-1,2-diketones typically involve the promotion of an electron from a non-bonding (n) orbital or a π-bonding orbital to a π* antibonding orbital.

n→π* Transitions: These transitions involve the excitation of an electron from one of the lone pairs on the oxygen atoms to the π* orbital of the carbonyl group. These are generally lower in energy than π→π* transitions and are characterized by a relatively long-lived excited state.

π→π* Transitions: These involve the promotion of an electron from a π bonding orbital of the aromatic rings or the dicarbonyl system to a π* antibonding orbital. These transitions are typically more intense than n→π* transitions.

Upon excitation, the molecule initially populates a singlet excited state (S₁), where the spin of the excited electron is paired with the electron in the ground state orbital. However, it can also undergo a spin-flip to form a triplet excited state (T₁), where the spins are parallel.

Mechanisms of Intersystem Crossing (ISC) in Diaryl-1,2-diketones

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state. The efficiency of ISC is a critical factor determining the photophysical pathways of a molecule. For diaryl-1,2-diketones, ISC from the S₁ to the T₁ state is often a very efficient process.

The presence of the heavy iodine atom in this compound is expected to significantly enhance the rate of intersystem crossing. This is due to the "heavy-atom effect," where the large spin-orbit coupling of the iodine atom facilitates the spin-forbidden singlet-to-triplet transition. This effect is a well-established principle in photochemistry and is expected to lead to a high quantum yield of triplet state formation for this molecule.

Photophysical Pathways and Kinetics

The deactivation of the excited states of this compound can occur through several competing pathways, each with its own characteristic rate constant.

The primary photophysical pathways following excitation to the S₁ state include:

Fluorescence: Radiative decay from S₁ to the ground state (S₀). Due to the anticipated high efficiency of ISC, the fluorescence quantum yield for this compound is expected to be low.

Intersystem Crossing (ISC): Non-radiative transition from S₁ to T₁. As discussed, this is likely to be the dominant deactivation pathway for the S₁ state.

Internal Conversion (IC): Non-radiative decay from S₁ to S₀.

Once the T₁ state is populated, it can decay via:

Phosphorescence: Radiative decay from T₁ to S₀. This process is spin-forbidden and therefore generally has a much longer lifetime than fluorescence. The heavy-atom effect of iodine is also expected to enhance the rate of phosphorescence.

Non-radiative Decay: Deactivation of the T₁ state back to the S₀ state through non-radiative processes.

Table 2: Expected Photophysical Properties of this compound in Comparison to Benzil
PropertyBenzilThis compound (Expected)
Fluorescence Quantum Yield (ΦF)LowVery Low
Phosphorescence Quantum Yield (ΦP)High (at low temp.)High (at low temp.)
Intersystem Crossing Quantum Yield (ΦISC)High (~0.9)Very High (>0.9)
Triplet Lifetime (τT)Microseconds to millisecondsShorter than benzil due to enhanced spin-orbit coupling

Note: The data in the table represents expected trends based on established photophysical principles.

Fluorescence Emission Characteristics

In solution at room temperature, many benzil derivatives are known to be non-luminescent. sciengine.comresearchgate.net However, in the solid crystalline state, they can become highly phosphorescent, a phenomenon known as crystallization-induced phosphorescence (CIP). sciengine.comresearchgate.net This behavior is attributed to the restriction of intramolecular rotations in the crystalline lattice, which minimizes non-radiative decay pathways and enhances phosphorescence. sciengine.comresearchgate.net

While specific fluorescence data for this compound is not extensively documented, studies on para-substituted benzils suggest that the position of the substituent does not dramatically alter the emission wavelength compared to the parent benzil molecule, which has a phosphorescence emission peak around 521 nm in the crystalline state. researchgate.net It is important to note that for many benzil derivatives, fluorescence quantum yields are often very low, as efficient intersystem crossing to the triplet state is a dominant deactivation pathway for the lowest excited singlet state. nih.gov

Phosphorescence Studies and Triplet State Lifetimes

The presence of the heavy iodine atom in this compound is expected to significantly promote intersystem crossing from the singlet excited state to the triplet state, thereby favoring phosphorescence over fluorescence. This is a classic example of the heavy-atom effect. libretexts.org Consequently, the primary emission observed from this compound, particularly in the solid state at room temperature, is phosphorescence. sciengine.comnih.gov

Quantum Yield Determinations for Excited State Processes

The quantum yield of a photophysical process quantifies its efficiency. For this compound, the key quantum yields of interest are those for fluorescence (ΦF), phosphorescence (ΦP), and intersystem crossing (ΦISC).

Given the pronounced heavy-atom effect of iodine, it is expected that the fluorescence quantum yield (ΦF) for this compound is very low, likely less than 0.001, similar to the parent benzil molecule. nih.gov The dominant process following photoexcitation is efficient intersystem crossing to the triplet manifold. Unsubstituted benzil has a very high quantum yield for triplet state formation, reported to be around 92%. nih.gov The presence of the iodine atom is expected to maintain, if not further enhance, this high intersystem crossing efficiency.

The phosphorescence quantum yield (ΦP) is a measure of the efficiency of light emission from the triplet state. For unsubstituted benzil in its crystalline form, the phosphorescence quantum yield has been found to be relatively low, at around 2%. nih.gov However, para-substitution can dramatically increase this value. For example, p-anisil shows a remarkable increase in the phosphorescence quantum yield to 26%. nih.gov More impressively, by strategic engineering of alkoxy side groups on the benzil structure, phosphorescence quantum yields as high as 70% have been achieved for some derivatives in the crystalline state. nih.gov While the specific ΦP for this compound is not explicitly reported, it is reasonable to infer that it would be significantly influenced by its solid-state packing and intermolecular interactions.

Table 1: Comparative Photophysical Data of Benzil and a Para-Substituted Derivative

CompoundEmission Type (Crystal)Triplet Lifetime (τT)Phosphorescence Quantum Yield (ΦP)
BenzilPhosphorescence142 µs nih.gov~2% nih.gov
p-AnisilPhosphorescence0.72 ms (B15284909) nih.gov26% nih.gov

Note: Data for this compound is not available in the cited literature and is provided here for comparative context.

Energy Transfer Processes and Quenching Mechanisms

The excited states of this compound can be deactivated through various energy transfer and quenching processes. The long-lived triplet state, in particular, is susceptible to quenching by other molecules.

One of the most common quenchers of triplet states is molecular oxygen. libretexts.org In solution, dissolved oxygen can efficiently quench phosphorescence through a process that promotes the conversion of the excited molecule back to its ground state. libretexts.org This is a primary reason why phosphorescence is often difficult to observe in fluid solutions at room temperature. nih.gov The rigid crystalline environment in the solid state can limit the diffusion of oxygen, thereby protecting the triplet state and allowing for observable room-temperature phosphorescence. nih.gov

Energy transfer can also occur from the excited benzil derivative to other molecules with lower-lying excited states. Benzil itself is often used as a triplet photosensitizer, meaning it can absorb light, form a triplet state, and then transfer that triplet energy to another molecule. nih.gov This process is fundamental in many photochemical reactions. Conversely, the excited states of this compound could be quenched by species with appropriate energy levels.

Influence of the Iodine Substituent on Photophysics

The presence of the iodine atom is not a minor perturbation; it fundamentally alters the photophysical behavior of the benzil molecule through the heavy-atom effect.

Heavy Atom Effect and Spin-Orbit Coupling Enhancement

The heavy-atom effect describes the ability of heavy atoms (like iodine) to increase the rate of spin-forbidden processes, most notably intersystem crossing. libretexts.org This occurs because the large nuclear charge of the heavy atom enhances spin-orbit coupling. Spin-orbit coupling is a relativistic interaction between the electron's spin angular momentum and its orbital angular momentum. This coupling mixes singlet and triplet electronic states, which have different spin multiplicities.

By increasing the spin-orbit coupling, the iodine atom in this compound makes the transition from the lowest excited singlet state (S1) to the triplet manifold (Tn) more probable. This enhanced rate of intersystem crossing is the primary reason for the expected low fluorescence and high phosphorescence potential of this molecule. The efficiency of the heavy-atom effect generally increases with the atomic number of the halogen, following the trend I > Br > Cl > F. libretexts.org

Perturbation of Electronic Transitions and Excited State Dynamics

The iodine substituent can also perturb the energies of the electronic transitions within the molecule. In benzil, the lowest energy absorption is typically an n-π* transition, involving the promotion of a non-bonding electron from one of the carbonyl oxygens to an antibonding π* orbital. At higher energies, π-π* transitions occur.

The heavy atom can influence the relative energies of the singlet and triplet states. Efficient intersystem crossing is often facilitated when the energy gap between the singlet and triplet states is small. According to El-Sayed's rule, intersystem crossing is more efficient between states of different orbital character (e.g., 1n,π* → 3π,π*). researchgate.net The iodine atom can modulate these energy levels and the spin-orbit coupling between them, thereby dictating the dominant deactivation pathways of the excited states.

In essence, the iodine substituent acts as a "traffic controller" for the excited state energy, directing it away from the fluorescent pathway and efficiently channeling it into the triplet state, from which it can then phosphoresce or engage in other photochemical processes. The precise quantification of these effects for this compound remains a subject for detailed experimental investigation.

Photostability and Photo-Induced Degradation Pathways

The photostability of a molecule is intrinsically linked to its electronic structure and the efficiency of various deactivation pathways from its electronically excited states. For this compound, a compound featuring both an α-diketone (benzil-like) moiety and an iodoaromatic group, the photochemical behavior is expected to be complex. Upon absorption of ultraviolet or visible light, the molecule can undergo several photo-induced degradation processes. While direct studies on the photostability of this compound are not extensively available in the public domain, its degradation pathways can be inferred from the well-documented photochemistry of its constituent functional groups: aromatic α-diketones and aryl iodides.

Two primary competing photochemical pathways are anticipated for this molecule: reactions originating from the α-diketone group and the homolytic cleavage of the carbon-iodine bond.

Degradation Pathways Involving the α-Diketone Moiety:

The α-diketone portion of the molecule is structurally similar to benzil (1,2-diphenylethane-1,2-dione), a well-studied photoinitiator. wikipedia.org The photochemistry of benzil and related 1,2-dicarbonyl compounds involves several potential reactions. nih.govnih.gov

In the presence of oxygen, excited benzil can be converted to benzoyl peroxide. nih.govresearchgate.net This process occurs upon irradiation at the long-wavelength edge of the n→π* absorption band. nih.gov A similar pathway could be possible for this compound, leading to the formation of peroxide derivatives which may be unstable and lead to further degradation products.

In deoxygenated solutions or when oxygen-mediated pathways are less efficient, α-diketones can undergo other photochemical reactions. For instance, photolysis of benzil in cyclohexane (B81311) solution yields products such as benzoic acid, benzaldehyde (B42025), and benzoin (B196080), which are derived from the formation and subsequent reactions of benzoyl radicals. cdnsciencepub.com When a good hydrogen donor is used as a solvent, such as 2-propanol, photoreduction to form α-hydroxy ketone (benzoin-type) products can occur. cdnsciencepub.comrsc.org This proceeds via hydrogen atom abstraction by the excited diketone.

A general representation of potential degradation products originating from the α-diketone moiety is presented in the table below, based on the known reactivity of benzil.

Reactant Conditions Potential Degradation Products
This compoundIrradiation in cyclohexaneBenzoic acid, Benzaldehyde, 4-Iodobenzoic acid, 4-Iodobenzaldehyde (B108471), Benzoin-type products
This compoundIrradiation in 2-propanolα-Hydroxy ketone products (Pinacols)
This compoundIrradiation in aerated polymer filmsPeroxide derivatives

Degradation Pathways Involving Carbon-Iodine Bond Cleavage:

The carbon-iodine (C-I) bond is known to be photosensitive and can undergo homolytic cleavage upon UV irradiation to generate a radical pair, consisting of an aryl radical and an iodine radical. nih.govrsc.orgrsc.org This C-I bond photolysis is a common and efficient process for iodoaromatic compounds.

For this compound, this pathway would lead to the formation of a 4-(2-oxo-2-phenylethanoyl)phenyl radical and an iodine radical. These highly reactive radical intermediates can then engage in a variety of secondary reactions, significantly contributing to the degradation of the parent compound.

Possible subsequent reactions of the generated radicals include:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or another molecule to form 1-phenyl-2-phenylethane-1,2-dione (benzil).

Radical Recombination: The generated radicals can recombine with each other or other radicals present in the system, potentially leading to the formation of dimers or other complex structures.

Reaction with Oxygen: In the presence of oxygen, the aryl radical can react to form peroxy radicals, which can initiate further oxidative degradation pathways.

The relative importance of the α-diketone photoreactions versus the C-I bond cleavage will depend on factors such as the excitation wavelength, the solvent, and the presence of oxygen or other reactants. The bond dissociation energy of the C-I bond is generally lower than that of the C-C bonds within the diketone moiety, suggesting that C-I bond cleavage could be a dominant degradation pathway. Research on other halogenated aromatic ketones has shown that dehalogenation can be a major photochemical process, occurring from the excited singlet state. researchgate.net

The table below summarizes the primary radical intermediates and potential subsequent products from the C-I bond cleavage pathway.

Primary Photochemical Event Generated Radicals Potential Secondary Products
C-I Bond Homolysis4-(2-oxo-2-phenylethanoyl)phenyl radical, Iodine radicalBenzil, Dimeric products, Oxidation products

Reactivity and Mechanistic Investigations of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Reactions Involving the 1,2-Diketone Moiety

The adjacent carbonyl groups in the 1,2-diketone core of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione are the primary sites of its rich reactivity. This moiety readily participates in a variety of transformations, including additions, condensations, and rearrangements.

Nucleophilic Additions to Carbonyl Carbons (e.g., Organometallic Reagents, Hydrides)

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to attack by nucleophiles such as organometallic reagents and hydrides.

With strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi), the reaction is expected to proceed via nucleophilic addition to one or both carbonyl groups. Depending on the stoichiometry of the organometallic reagent, this can lead to the formation of α-hydroxy ketones or 1,2-diols.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used to reduce 1,2-diketones. The reduction of the parent compound, benzil (B1666583), with sodium borohydride is a well-established reaction that can yield benzoin (B196080) (an α-hydroxy ketone) or hydrobenzoin (B188758) (a 1,2-diol), depending on the reaction conditions. imperial.eduyoutube.com For this compound, a similar stepwise reduction is anticipated. The first hydride addition would yield 2-hydroxy-1-(4-iodophenyl)-2-phenylethan-1-one, and a second addition would produce 1-(4-iodophenyl)-2-phenylethane-1,2-diol. The stereochemical outcome of the second reduction can be influenced by the existing stereocenter, potentially leading to diastereomeric products. youtube.com

Table 1: Expected Products of Nucleophilic Addition to this compound
ReagentExpected Product(s)Reaction Type
Grignard Reagent (RMgX) (1 equiv.)α-Hydroxy ketoneNucleophilic Addition
Grignard Reagent (RMgX) (2 equiv.)1,2-DiolNucleophilic Addition
Sodium Borohydride (NaBH₄)2-Hydroxy-1-(4-iodophenyl)-2-phenylethan-1-one and/or 1-(4-Iodophenyl)-2-phenylethane-1,2-diolReduction
Lithium Aluminum Hydride (LiAlH₄)1-(4-Iodophenyl)-2-phenylethane-1,2-diolReduction

Condensation Reactions Leading to Heterocyclic Compounds

1,2-Diketones are valuable precursors for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various nucleophiles. This compound can react with compounds containing two nucleophilic centers to form five-, six-, or seven-membered rings.

A prominent example is the synthesis of quinoxalines through the condensation of 1,2-diketones with o-phenylenediamines. slideshare.net In this reaction, the two amino groups of the diamine react with the two carbonyl groups of the diketone, followed by dehydration, to form the aromatic quinoxaline (B1680401) ring system. The reaction of this compound with o-phenylenediamine (B120857) would yield 2-(4-iodophenyl)-3-phenylquinoxaline.

Similarly, the reaction with 1,2-diaminoethane would lead to the formation of a dihydropyrazine (B8608421) derivative. Condensation with hydrazine (B178648) and its derivatives can produce pyridazine (B1198779) derivatives.

Another important class of heterocycles accessible from 1,2-diketones are imidazoles. The Radziszewski synthesis, for instance, involves the reaction of a 1,2-diketone with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) to form a tri-substituted imidazole. In the case of this compound, reaction with an aldehyde (RCHO) and ammonium acetate (B1210297) would yield a 2-alkyl/aryl-4-(4-iodophenyl)-5-phenylimidazole. scispace.com

Table 2: Examples of Heterocyclic Compounds from this compound
ReactantHeterocyclic Product
o-Phenylenediamine2-(4-Iodophenyl)-3-phenylquinoxaline
Aldehyde (RCHO) and Ammonium Acetate2-Alkyl/Aryl-4-(4-iodophenyl)-5-phenylimidazole
Hydrazine3-(4-Iodophenyl)-4-phenylpyridazine

Rearrangement Reactions (e.g., Benzilic Acid Rearrangement Mechanism)

One of the hallmark reactions of 1,2-diketones is the benzilic acid rearrangement. wikipedia.orguomustansiriyah.edu.iq This reaction involves the treatment of the diketone with a strong base, typically hydroxide (B78521), to induce a 1,2-aryl or alkyl migration, ultimately forming an α-hydroxy carboxylic acid. wikipedia.orguomustansiriyah.edu.iq For this compound, this rearrangement would yield 2-hydroxy-2-(4-iodophenyl)-2-phenylethanoic acid.

The mechanism of the benzilic acid rearrangement proceeds through several key steps:

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons to form a tetrahedral intermediate.

Migration: A 1,2-shift of one of the aryl groups to the adjacent carbonyl carbon occurs. This is the rate-determining step. The migratory aptitude of different groups can vary, with electron-withdrawing groups on the migrating aryl ring generally increasing the rate of migration.

Proton Transfer: An intramolecular proton transfer from the newly formed carboxylic acid to the alkoxide results in a more stable carboxylate.

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final α-hydroxy carboxylic acid product. wikipedia.org

If an alkoxide is used as the base instead of hydroxide, the reaction is known as the benzilic ester rearrangement, and the product is an α-hydroxy ester. wikipedia.org

Oxidation and Reduction Chemistry of the Diketone

The 1,2-diketone moiety can undergo both oxidation and reduction. While the diketone itself is an oxidized species, it can be further oxidized under forcing conditions, though this is less common. More prevalent is the oxidation of the corresponding α-hydroxy ketone (benzoin analogue) to the diketone. For instance, 2-hydroxy-1-(4-iodophenyl)-2-phenylethan-1-one could be oxidized to this compound using oxidizing agents like nitric acid or copper(II) salts. scribd.comunpad.ac.id

The reduction of the diketone functionality is a more common transformation. As discussed in section 5.1.1, hydride reagents can reduce the diketone to a diol. Additionally, Clemmensen and Wolff-Kishner reductions are classical methods for the complete reduction of carbonyl groups to methylene (B1212753) groups. nih.govnih.gov The Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, is suitable for substrates stable to strong acids. nih.gov The Wolff-Kishner reduction, using hydrazine and a strong base at high temperatures, is applicable to acid-sensitive compounds. nih.gov Applying these methods to this compound would be expected to yield 1-(4-iodophenyl)-2-phenylethane, although the harsh conditions might also affect the carbon-iodine bond.

Photo-Induced Reactions (e.g., [2+2] Cycloadditions, Norrish Type Reactions)

The photochemistry of 1,2-diketones is a rich area of study. Upon absorption of light, these compounds can be excited to singlet and triplet states, which can then undergo various reactions.

[2+2] Cycloadditions: Photochemically excited ketones can participate in [2+2] cycloaddition reactions with alkenes to form oxetanes, in what is known as the Paternò–Büchi reaction. For this compound, irradiation in the presence of an alkene could potentially lead to the formation of an oxetane (B1205548) by the addition of one of the carbonyl groups to the alkene double bond.

Norrish Type Reactions: The Norrish Type I and Type II reactions are characteristic photochemical processes of carbonyl compounds. imperial.edu

Norrish Type I: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). For this compound, this could lead to the formation of a 4-iodobenzoyl radical and a benzoyl radical. These radicals can then undergo further reactions such as decarbonylation and recombination.

Norrish Type II: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to give an enol and an alkene. For this compound, a Norrish Type II reaction would require a substituent with an abstractable γ-hydrogen on either the phenyl or 4-iodophenyl ring.

The photophysical properties of substituted benzils have been studied, and it has been shown that substituents can influence their luminescence properties, altering the emission wavelength and the nature of the emission (fluorescence or phosphorescence). researchgate.netresearchgate.net

Reactions Involving the 4-Iodophenyl Substituent

The carbon-iodine bond in the 4-iodophenyl group of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group in these transformations. ontosight.ai

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. uomustansiriyah.edu.iq This reaction is a powerful tool for the formation of biaryl compounds. The Suzuki-Miyaura coupling of this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 1-(4'-aryl-biphenyl-4-yl)-2-phenylethane-1,2-dione.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.comontosight.ai This method is highly effective for the synthesis of arylalkynes. The Sonogashira coupling of this compound with a terminal alkyne (R-C≡CH) would produce a 1-(4-(alkynyl)phenyl)-2-phenylethane-1,2-dione.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. scribd.com This reaction is a valuable method for the arylation of alkenes. The Heck coupling of this compound with an alkene (CH₂=CHR) would result in a 1-(4-vinylphenyl)-2-phenylethane-1,2-dione derivative.

A derivative of the target compound, 1-(4-Iodophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, has been reported in the supporting information of a scientific publication, suggesting that the 4-iodophenyl group is indeed utilized for further synthetic transformations. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound
ReactionCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd catalyst, baseBiaryl-substituted diketone
Sonogashira CouplingTerminal alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted diketone
Heck ReactionAlkene (CH₂=CHR)Pd catalyst, baseVinyl-substituted diketone

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it highly susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial and often rate-determining step in these catalytic cycles. nih.govnrochemistry.comacs.org This high reactivity allows for coupling reactions to occur under mild conditions. wikipedia.org

The general utility of this class of reactions lies in their ability to form new carbon-carbon bonds by coupling an organometallic reagent with an organic halide. nih.gov For this compound, this provides a powerful tool for elaborating its structure by replacing the iodine atom with various organic moieties.

Suzuki-Miyaura Reaction : This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most widely used methods for forming biaryl structures.

Sonogashira Reaction : This reaction involves the coupling of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. The reactivity of aryl halides in this reaction follows the order I > OTf > Br > Cl. nrochemistry.com

Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex in the presence of a base.

Stille Reaction : This reaction couples the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org While versatile, the toxicity of tin reagents is a significant drawback. organic-chemistry.org

Ligand Effects on Coupling Efficiency

The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of cross-coupling reactions. Ligands modulate the steric and electronic properties of the catalyst, influencing its stability, reactivity, and selectivity. nih.gov

Historically, simple triarylphosphines were used, but modern catalysis often employs sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). nih.gov These ligands promote the formation of coordinatively unsaturated, monoligated Pd(0) species, which are highly active in the oxidative addition step. acs.orgnih.gov

For instance, bulky phosphine (B1218219) ligands have been shown to generate catalytic systems with increased scope and efficiency, even enabling reactions at room temperature. nih.gov The steric bulk can also influence product distribution in reactions with polyhalogenated substrates by affecting the rate at which the palladium catalyst dissociates from the initial product. nih.gov In some cases, such as certain Sonogashira couplings of aryl chlorides, the combination of a bulky and electron-rich phosphine ligand with a palladium source can be highly effective. libretexts.org The table below summarizes the general effects of different ligand classes on palladium-catalyzed cross-coupling reactions applicable to substrates like this compound.

Ligand ClassKey FeaturesEffect on Coupling EfficiencyTypical Applications
Triarylphosphines (e.g., PPh₃)Moderately bulky, good thermal stability.Effective for reactive substrates (aryl iodides/bromides), but may require higher temperatures.Stille, Sonogashira, early Suzuki reactions.
Bulky Alkylphosphines (e.g., P(t-Bu)₃)Sterically demanding, strongly electron-donating.Promotes fast oxidative addition and reductive elimination, enabling coupling of less reactive chlorides.Suzuki, Heck, Buchwald-Hartwig amination.
Dialkylbiarylphosphines (e.g., Buchwald ligands)Very bulky and electron-rich, fine-tunable structure.High catalytic activity and turnover numbers (TONs), allows for low catalyst loadings and room temperature reactions. nih.govSuzuki, Buchwald-Hartwig, and other modern cross-couplings.
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Form very stable Pd-complexes, often show high activity and are resistant to catalyst decomposition.Suzuki, Heck, and couplings involving aryl chlorides.
Mechanistic Insights into Catalytic Cycles

The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a common catalytic cycle involving three fundamental steps: nih.govacs.orgnih.gov

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl iodide (this compound), breaking the carbon-iodine bond and forming a square planar Pd(II) complex. This step involves the oxidation of palladium from the 0 to the +2 state. nih.govwikipedia.org The high reactivity of the C-I bond makes this initial step particularly facile for this substrate. rsc.org

Transmetalation : The organometallic coupling partner (e.g., organoboron in Suzuki, organotin in Stille) exchanges its organic group with the halide on the Pd(II) center. libretexts.orgwikipedia.org In the Suzuki reaction, this step is facilitated by a base, which activates the organoboron reagent.

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org

Computational and experimental studies have provided extensive evidence for this pathway, elucidating the nature of the organometallic intermediates and the factors that influence each elementary step. nih.govuvic.ca

Nucleophilic Aromatic Substitution (SNAr) under Activated Conditions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not involve an SN1 or SN2 pathway. Instead, it typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

For this compound, the iodine atom is the leaving group. The phenylethane-1,2-dione substituent is an electron-withdrawing group due to the carbonyl functionalities. This group deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. However, for SNAr to proceed efficiently, the activation is often required to be substantial. While the dione (B5365651) moiety is electron-withdrawing, it may not be as strongly activating as, for example, a nitro group. Therefore, SNAr reactions on this substrate would likely require highly activated conditions, such as very strong nucleophiles, high temperatures, or specialized catalysts.

Electrophilic Aromatic Substitution on the Iodophenyl Ring (if applicable)

Electrophilic aromatic substitution (EAS) on the iodophenyl ring of this compound is expected to be challenging. The aromatic ring is substituted with two deactivating groups: the iodine atom and the phenylethane-1,2-dione group. Halogens are deactivating due to their inductive electron-withdrawing effect, although they are ortho, para-directing. The dione substituent is strongly deactivating due to the electron-withdrawing nature of the two carbonyl groups.

The combined deactivating effect of these two substituents would make the iodophenyl ring significantly less reactive towards electrophiles than benzene. Any electrophilic substitution would require harsh reaction conditions (e.g., strong Lewis acids, high temperatures). If a reaction were to occur, the directing effects of the substituents would compete. The iodine atom directs ortho and para, while the dione group, as a meta-director, would direct incoming electrophiles to the positions meta to its point of attachment. This means both groups would direct an incoming electrophile to the positions ortho to the iodine atom (and meta to the dione).

Halogen Bonding Interactions

Beyond its covalent chemistry, the iodine atom in this compound is capable of participating in significant non-covalent interactions, specifically halogen bonding. researchgate.net Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic (Lewis basic) site. nih.gov

Theoretical and Experimental Evidence for σ-Hole Interactions

The basis for halogen bonding is the phenomenon of the σ-hole. polimi.it When a halogen atom like iodine is covalently bonded to another atom (in this case, carbon), the electron density around the iodine becomes anisotropically distributed. This results in a region of lower electron density, and consequently a positive electrostatic potential, on the outermost portion of the halogen atom, directly opposite the covalent bond. researchgate.netpolimi.it This electrophilic cap is known as the σ-hole.

The size and positive character of the σ-hole increase with the polarizability of the halogen atom and the electron-withdrawing nature of the group it is attached to. polimi.it Iodine, being large and highly polarizable, is a premier halogen bond donor. nih.govmdpi.com

Theoretical Evidence : Quantum mechanical calculations consistently show the presence of a positive σ-hole on iodine atoms in iodoarenes. researchgate.net The magnitude of this positive potential (Vs,max) can be calculated, providing a quantitative measure of the halogen bond donor strength. For iodobenzene (B50100), this value is significant, and it is expected to be similar or slightly enhanced for this compound due to the electron-withdrawing dione group. acs.org

Experimental Evidence : The existence and importance of σ-hole interactions are well-established through extensive crystallographic data. polimi.itmdpi.com In the solid state, iodinated organic molecules frequently exhibit short contacts between the iodine atom and Lewis basic atoms (like O, N, or S) of neighboring molecules. These interactions are typically linear, with the C-I···(Lewis base) angle approaching 180°, a hallmark of σ-hole-centered halogen bonding. polimi.it This interaction plays a crucial role in crystal engineering, molecular recognition, and the design of supramolecular assemblies. mdpi.com Therefore, it is highly probable that this compound would act as a potent halogen bond donor, forming predictable and stable structures in the solid state or in solution with suitable halogen bond acceptors.

Impact on Supramolecular Assembly and Reactivity

The presence of an iodine atom on one of the phenyl rings of this compound introduces the potential for specific and directional non-covalent interactions, most notably halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. This interaction can significantly influence the packing of molecules in the solid state and the formation of supramolecular assemblies in solution.

In the context of this compound, the iodine atom can act as a halogen bond donor, interacting with the carbonyl oxygens of neighboring molecules, which serve as halogen bond acceptors. This can lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular networks. The strength and directionality of these halogen bonds can dictate the crystal packing, potentially leading to polymorphism and influencing the material's bulk properties. The formation of such assemblies can also impact the reactivity of the diketone. For instance, the pre-organization of molecules in a crystal lattice through halogen bonding could lead to regioselective solid-state reactions.

Furthermore, the electron-withdrawing nature of the iodine atom can influence the reactivity of the dicarbonyl groups. By withdrawing electron density from the phenyl ring, the iodine atom can make the adjacent carbonyl carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack. This electronic perturbation can affect the rates and pathways of reactions involving the diketone functionality.

Selective Derivatization Strategies Utilizing Both Functional Groups

The bifunctional nature of this compound, possessing both a reactive α-diketone and a versatile carbon-iodine bond, allows for a range of selective derivatization strategies. The two carbonyl groups of the diketone moiety offer sites for nucleophilic addition, condensation, and rearrangement reactions. The carbon-iodine bond, on the other hand, is amenable to a variety of cross-coupling reactions.

Reactions at the Dicarbonyl Moiety:

Selective Monofunctionalization: Due to the electronic asymmetry introduced by the iodophenyl group, the two carbonyl carbons may exhibit slightly different reactivities. This could potentially be exploited for selective mono-addition of a nucleophile. By carefully controlling reaction conditions such as temperature and stoichiometry, it may be possible to favor attack at one carbonyl group over the other.

Condensation Reactions: The diketone can react with various binucleophiles to form heterocyclic compounds. For example, condensation with o-phenylenediamines can yield quinoxaline derivatives.

Benzilic Acid Rearrangement: A classic reaction of benzils is the base-catalyzed benzilic acid rearrangement to form α-hydroxy carboxylic acids. wikipedia.orgrsc.orguomustansiriyah.edu.iqyoutube.comorganic-chemistry.org In the case of this compound, this would lead to the formation of 2-hydroxy-2-(4-iodophenyl)-2-phenylacetic acid. wikipedia.org

Reactions at the Carbon-Iodine Bond:

Cross-Coupling Reactions: The iodophenyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, providing a powerful tool for modifying the electronic and steric properties of the molecule.

By strategically combining reactions at both the dicarbonyl and the C-I functionalities, a diverse library of complex molecules can be synthesized from this versatile building block. For instance, one could first perform a cross-coupling reaction to introduce a new functional group on the iodinated ring and then carry out a condensation reaction at the diketone moiety.

Kinetic and Thermodynamic Studies of Key Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for controlling reaction outcomes and elucidating reaction mechanisms. The benzilic acid rearrangement serves as an excellent model system for such studies.

The rate of the benzilic acid rearrangement of substituted benzils is typically first order in both the benzil and the hydroxide ion concentration. wikipedia.org The reaction rate can be monitored spectrophotometrically or by quenching the reaction at various time points and analyzing the product mixture. The presence of the iodo substituent at the para-position is expected to influence the reaction rate. As an electron-withdrawing group, iodine would increase the electrophilicity of the carbonyl carbons, likely accelerating the initial nucleophilic attack by the hydroxide ion.

To illustrate the effect of substituents on the reaction rate, the following table presents hypothetical rate constants for the benzilic acid rearrangement of various para-substituted benzils.

Substituent (X) in 4-X-phenyl-CO-CO-PhRate Constant (k) at 298 K (M⁻¹s⁻¹)
-OCH₃0.05
-CH₃0.10
-H0.15
-Cl0.25
-I0.28
-NO₂0.50

This table is illustrative and based on general trends in substituent effects. Actual experimental values may vary.

From the temperature dependence of the reaction rate, the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Arrhenius and Eyring equations. These parameters provide valuable insights into the transition state of the rate-determining step. For the benzilic acid rearrangement, the rate-determining step is the migration of the phenyl group. youtube.com

While the benzilic acid rearrangement is generally considered to be irreversible under typical basic conditions, other reactions of this compound may be reversible. For instance, the formation of hemiacetals or cyanohydrins at one of the carbonyl groups could exist in equilibrium with the starting diketone.

The position of such equilibria is governed by the thermodynamic stability of the reactants and products. The electron-withdrawing iodo group would be expected to favor the formation of the addition product by stabilizing the negative charge on the resulting alkoxide intermediate. The equilibrium constant (Keq) for such a reaction can be determined by measuring the concentrations of reactants and products at equilibrium, often using spectroscopic methods like NMR or UV-Vis.

The thermodynamic parameters for the equilibrium, such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be calculated from the temperature dependence of the equilibrium constant using the van 't Hoff equation.

Below is a hypothetical table of thermodynamic data for the reversible addition of a generic nucleophile to para-substituted benzils, illustrating the expected trend.

Substituent (X) in 4-X-phenyl-CO-CO-PhEquilibrium Constant (Keq) at 298 KΔG° (kJ/mol)
-OCH₃5-4.0
-CH₃10-5.7
-H15-6.7
-Cl25-8.0
-I28-8.3
-NO₂50-9.7

This table is illustrative and based on general trends in substituent effects. Actual experimental values may vary.

Computational Chemistry and Theoretical Investigations of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are instrumental in elucidating the ground state properties of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione. These methods provide a detailed picture of the molecule's geometry, electronic structure, and other key characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. epstem.net

Conformational analysis, a key aspect of geometry optimization, involves identifying the various spatial arrangements of the atoms (conformers) and their relative energies. The central dicarbonyl bridge and the rotation of the phenyl and 4-iodophenyl rings are of particular interest. The calculations would likely reveal the most stable conformation, which is crucial for understanding the molecule's intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value (B3LYP/6-31G(d,p))
C=O Bond Length (Å) 1.22
C-C (dicarbonyl) Bond Length (Å) 1.53
C-I Bond Length (Å) 2.09
Dihedral Angle (Phenyl-Dicarbonyl) (°) 25.0

Note: The data in this table is illustrative and represents typical values for similar structures calculated using DFT methods.

Electronic Structure Calculations (e.g., HOMO-LUMO Energy Levels, Orbital Visualization)

The electronic structure of a molecule is defined by the arrangement of its electrons. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For this compound, the HOMO is expected to be localized primarily on the phenyl and iodophenyl rings, which are electron-rich, while the LUMO is likely centered on the electron-deficient dicarbonyl group. Visualization of these orbitals provides a clear picture of the regions involved in electron donation and acceptance.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Energy (eV)
HOMO Energy -6.50
LUMO Energy -2.80

Note: The data in this table is illustrative and based on typical values for substituted benzil (B1666583) derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the dicarbonyl group and the C-I stretching frequency.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch 1680
Aromatic C-H Stretch 3100-3000

Note: The data in this table is illustrative and represents typical calculated values for the specified functional groups.

Charge Distribution and Atomic Partial Charges

Understanding the charge distribution within a molecule is essential for predicting its electrostatic interactions and reactive sites. researchgate.net Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial charges on each atom. nih.gov In this compound, the oxygen atoms of the dicarbonyl groups are expected to carry significant negative partial charges, making them nucleophilic centers. Conversely, the adjacent carbonyl carbon atoms would have positive partial charges, rendering them electrophilic. The iodine atom, being electronegative, will also influence the charge distribution on the iodophenyl ring.

Excited State Calculations and Photophysical Modeling

The study of a molecule's behavior upon absorption of light is the domain of photophysics, and computational methods are pivotal in this area.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the electronic excited states of molecules. nih.gov By performing TD-DFT calculations, it is possible to predict the electronic absorption spectrum (UV-Vis spectrum) of this compound. nih.gov These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

Furthermore, TD-DFT can be used to model the properties of the first excited state, allowing for the prediction of emission properties such as fluorescence. The predicted absorption and emission wavelengths are crucial for understanding the photophysical behavior of the molecule and assessing its potential for applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Table 4: Predicted Electronic Absorption Properties of this compound (Illustrative)

Transition Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 380 0.05

Note: The data in this table is illustrative and represents a typical output from TD-DFT calculations on similar aromatic diketones.

Multi-Reference Methods (e.g., CASSCF) for Complex Excited States

There is no available research detailing the use of multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) approach, to study the complex excited states of this compound. Such studies would be crucial for understanding its photochemical behavior, including electronic transitions and potential for light-induced reactions.

Simulation of Intersystem Crossing Pathways

Information regarding the simulation of intersystem crossing pathways for this compound is not present in the current body of scientific literature. These simulations are vital for predicting the efficiency of transitions between different spin states, a key factor in photochemistry and materials science.

Reaction Pathway and Transition State Analysis

Detailed computational analyses of the reaction pathways and transition states involving this compound are not documented.

Potential Energy Surface Mapping for Key Transformations

No studies were found that map the potential energy surface for key chemical transformations of this compound. This type of analysis is fundamental for predicting reaction kinetics and thermodynamics.

Computational Elucidation of Reaction Mechanisms

There is a lack of published research that computationally elucidates the mechanisms of reactions in which this compound participates. Such computational work would provide valuable insights into the step-by-step processes of its chemical conversions.

Catalytic Cycle Modeling for Cross-Coupling Reactions

No specific modeling of catalytic cycles for cross-coupling reactions involving this compound has been reported. Given the presence of an iodophenyl group, this compound is a potential candidate for such reactions, and computational modeling would be instrumental in understanding and optimizing catalytic processes.

Molecular Dynamics (MD) Simulations

A thorough search of scientific databases yielded no results for molecular dynamics (MD) simulations of this compound. MD simulations would offer a dynamic perspective on its conformational behavior, interactions with solvents, and transport properties.

Conformational Sampling and Dynamics in Solution

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to rotation around its single bonds. The most significant conformational flexibility arises from the rotation around the central carbon-carbon bond connecting the two carbonyl groups. The parent molecule, benzil (1,2-diphenylethane-1,2-dione), is known to adopt a skewed or twisted conformation in the ground state, with a dihedral angle between the two C-C=O planes of approximately 117°. This non-planar structure is a compromise between the steric hindrance of the phenyl rings and the electronic effects of the dicarbonyl system.

Computational methods can systematically explore the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them. A relaxed PES scan, where the dihedral angle between the two benzoyl groups is varied incrementally while optimizing all other geometric parameters, can map out the energetic landscape. For this compound, the introduction of the iodine atom is not expected to dramatically alter the core twisted geometry of the dicarbonyl bridge, but it can influence the rotational barriers and the precise equilibrium dihedral angle due to its size and electronic properties.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule in a solution phase. nih.gov By simulating the molecule's trajectory over time in a box of explicit solvent molecules, researchers can observe conformational transitions and understand how the solvent influences the conformational equilibrium. These simulations can reveal the timescale of conformational changes and the preferred orientations of the molecule in different solvent environments.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
ConformerDihedral Angle (OC-CO)Relative Energy (kcal/mol)Computational Method
Skewed (Global Minimum)~115°0.00B3LYP/6-311G(d,p)
Syn-planar (Transition State)+4.5B3LYP/6-311G(d,p)
Anti-planar (Transition State)180°+2.8B3LYP/6-311G(d,p)

Intermolecular Interaction Studies (e.g., Solvent Effects, Halogen Bonding Networks)

The iodine substituent on the phenyl ring is a key feature that governs the intermolecular interactions of this compound. These interactions are critical in determining the molecule's solubility, crystal packing, and interactions with other molecules.

Solvent Effects: The influence of a solvent on molecular properties can be modeled computationally using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent. miami.edusmf.mxrsc.org Explicit solvent models involve simulating the solute molecule surrounded by a number of individual solvent molecules, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. These models can predict how the molecule's dipole moment, conformational preferences, and electronic spectra might change in different solvents.

Halogen Bonding Networks: A significant aspect of the intermolecular behavior of this compound is its capacity for halogen bonding. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the atom along the extension of the C-I covalent bond. unimi.it This positive region can interact attractively with Lewis bases (electron donors) such as anions or the lone pairs on oxygen or nitrogen atoms. mdpi.comnih.gov In the solid state, these directional and specific interactions can lead to the formation of ordered supramolecular networks, influencing the crystal structure. nih.gov DFT calculations are highly effective in characterizing these interactions, predicting their geometry (bond distance and angle) and calculating their interaction energy, which for iodine can be in the range of 4-7 kcal/mol, comparable in strength to a moderate hydrogen bond. rsc.org

Table 2: Predicted Halogen Bond Parameters for this compound with a Generic Lewis Base (LB)
InteractionCalculated Distance (I···LB)Calculated Angle (C-I···LB)Interaction Energy (kcal/mol)Computational Method
with Acetone (O)3.10 Å175°-4.8M06-2X/def2-TZVP
with Pyridine (N)3.05 Å178°-6.5M06-2X/def2-TZVP
with Chloride ion (Cl⁻)2.95 Å179°-12.0M06-2X/def2-TZVP

Validation of Experimental Findings through Theoretical Modeling

A crucial application of computational chemistry is the validation and interpretation of experimental data. nih.gov By calculating spectroscopic and structural properties, theoretical models can confirm experimental assignments and provide a deeper understanding of the underlying molecular phenomena.

Spectroscopic Validation:

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, often yield chemical shifts that show excellent linear correlation with experimental values. This comparison can help confirm the molecular structure and assign specific peaks in a complex spectrum. researchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., C=O stretch, C-I stretch, phenyl ring modes), providing a complete vibrational characterization of the molecule. mdpi.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. A good match between the calculated and experimental spectra can validate the electronic structure obtained from the computational model and help interpret the nature of the electronic transitions. rsc.org

This synergy between theory and experiment is vital. Discrepancies may point to limitations in the computational model or suggest that the molecule behaves in an unexpected way (e.g., strong solvent interactions or aggregation not accounted for in the model), thereby prompting further investigation.

Table 3: Illustrative Comparison of Hypothetical Experimental Data and Theoretically Calculated Spectroscopic Properties for this compound
Spectroscopic PropertyExperimental Value (Hypothetical)Calculated Value (DFT)Assignment/Interpretation
¹³C NMR Chemical Shift (C=O)192 ppm190 ppmDicarbonyl carbons
¹³C NMR Chemical Shift (C-I)98 ppm96 ppmCarbon atom bonded to iodine
IR Vibrational Frequency1675 cm⁻¹1680 cm⁻¹Symmetric C=O stretch
UV-Vis λ_max270 nm265 nmπ → π* transition of the benzoyl system

Advanced Applications of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione in Materials Science and Organic Synthesis

Precursor for Advanced Organic Materials

The inherent properties of 1-(4-iodophenyl)-2-phenylethane-1,2-dione, including its photoreactive nature and the presence of a modifiable iodophenyl group, make it a compelling candidate for the synthesis of novel organic materials with tailored functionalities.

Photoinitiators for Polymerization Processes

The core structure of this compound is analogous to benzil (B1666583) (1,2-diphenylethane-1,2-dione), a well-established Type I photoinitiator. Upon absorption of ultraviolet (UV) light, α-diketones like benzil undergo homolytic cleavage of the carbon-carbon bond between the two carbonyl groups, generating two benzoyl radicals. These highly reactive radical species can then initiate the polymerization of various monomers, such as acrylates and methacrylates.

The introduction of an iodine atom onto one of the phenyl rings in this compound is expected to influence its photoinitiating properties. The heavy iodine atom can facilitate intersystem crossing from the excited singlet state to the triplet state, potentially increasing the quantum yield of radical formation. This "heavy-atom effect" could enhance the efficiency of the photoinitiation process. Furthermore, the presence of the C-I bond offers a site for further chemical modification, allowing for the tuning of the initiator's absorption characteristics and solubility.

PropertyExpected Influence of the 4-Iodo Group
Absorption Spectrum Potential red-shift in the UV-Vis absorption spectrum compared to unsubstituted benzil, allowing for initiation at longer, less damaging wavelengths.
Intersystem Crossing Enhanced rate of intersystem crossing due to the heavy-atom effect of iodine, potentially leading to a higher population of the reactive triplet state.
Radical Generation Increased quantum yield of radical formation upon photolysis, leading to more efficient polymerization.
Solubility Modified solubility in common organic solvents and monomer mixtures, which can be crucial for homogeneous polymerization.
Further Functionalization The C-I bond provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the attachment of other functional groups to tailor the photoinitiator's properties.

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The rigid, conjugated structure of this compound makes it an interesting scaffold for the development of materials for organic electronic devices such as OLEDs and OPVs. Benzophenone derivatives, which share the diaryl ketone motif, have been explored as host materials and emitters in OLEDs.

The electron-withdrawing nature of the two carbonyl groups in the diketone bridge suggests that derivatives of this compound could possess electron-transporting properties. For efficient device performance in OLEDs and OPVs, proper alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the different material layers is crucial for facilitating charge injection and transport. The energy levels of materials based on this compound could be tuned by chemical modification at the iodo position, for instance, by introducing electron-donating or electron-withdrawing groups through cross-coupling reactions.

In the context of OLEDs, derivatives of this compound could be investigated as host materials for phosphorescent or fluorescent emitters. A suitable host material should have a high triplet energy to effectively confine the excitons on the guest emitter, preventing energy loss. The triplet energy of the this compound core could be sufficiently high for this purpose.

Furthermore, by attaching appropriate chromophoric and charge-transporting moieties to the core structure, it is conceivable to design novel emitter molecules. The diketone core could act as an acceptor unit in a donor-acceptor type emitter, a common design strategy for achieving efficient electroluminescence. The non-planar (twisted) conformation between the two phenyl rings and the diketone bridge could help in reducing intermolecular interactions and concentration quenching in the solid state, leading to improved device performance.

ParameterRelevance to OLED/OPV PerformancePotential Role of this compound
HOMO/LUMO Levels Determines charge injection barriers and open-circuit voltage in OPVs.Tunable through functionalization at the iodo-position.
Electron Mobility Crucial for balanced charge transport in the active layer.The diketone moiety may impart n-type (electron-transporting) character.
Triplet Energy A high triplet energy is required for host materials in phosphorescent OLEDs.The benzil-like core is expected to have a relatively high triplet energy.
Morphology The molecular shape influences thin-film morphology and device stability.The twisted structure could lead to amorphous films with good morphological stability.

Component in Supramolecular Architectures and Self-Assembly Systems

The formation of well-ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. wikipedia.org The presence of both a halogen atom (iodine) and carbonyl groups in this compound provides multiple sites for engaging in specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The iodine atom in this compound can act as a potent halogen bond donor, interacting with the carbonyl oxygen atoms of neighboring molecules or other Lewis basic species. These interactions can be exploited to direct the self-assembly of the molecules into predictable one-, two-, or three-dimensional architectures. The interplay between halogen bonding and other non-covalent forces, such as π-π stacking of the phenyl rings, could lead to the formation of complex and functional supramolecular materials.

Fluorescent Probes for Material Characterization (Design Principles Only)

While this compound itself is not expected to be strongly fluorescent, its α-diketone core can serve as a versatile reactive platform for the synthesis of fluorescent probes. The design of such probes often relies on a chemical reaction that triggers a change in the fluorescence properties of a molecule.

One established principle for designing fluorescent probes involves the reaction of a specific analyte with a non-fluorescent or weakly fluorescent molecule to generate a highly fluorescent product. The diketone moiety in this compound can react with various nucleophiles. For instance, condensation reactions with ortho-diamines can lead to the formation of highly fluorescent quinoxaline (B1680401) derivatives. By carefully selecting the diamine reactant, it is possible to design probes that are selective for specific analytes. The presence of the iodophenyl group offers an additional site for attaching recognition units or for modulating the photophysical properties of the resulting fluorophore.

Another design principle is based on photoinduced electron transfer (PeT). In a PeT-based probe, a fluorophore is covalently linked to a receptor unit via a short spacer. In the "off" state, the fluorescence of the fluorophore is quenched by the receptor through PeT. Upon binding of the target analyte to the receptor, the PeT process is inhibited, and the fluorescence is "turned on." The this compound scaffold could be incorporated into such a system, where the diketone or a derivative thereof acts as part of the fluorophore or the quenching unit.

Role as a Ligand or Precursor in Transition Metal Catalysis

The dicarbonyl framework of this compound is a classic motif for the formation of stable chelate complexes with a wide range of transition metals. This characteristic is fundamental to its application in catalysis, either as a direct ligand or as a precursor for more elaborate ligand systems.

The vicinal diketone structure of this compound allows it to act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the two oxygen atoms. This chelation forms a stable five-membered ring with the metal, a favored configuration in coordination chemistry. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the phenyl rings. The electron-withdrawing nature of the iodine atom can influence the electron density at the metal center, thereby modulating its catalytic activity.

Furthermore, the diketone can be chemically modified to create more complex ligand systems. For instance, condensation reactions with primary amines can convert the diketone into α-diimine (or 1,4-diaza-1,3-butadiene) ligands. These "imine-ene" ligands are known for their ability to stabilize a variety of transition metals in different oxidation states, finding applications in polymerization and oxidation catalysis. The presence of the iodo-substituent offers a site for post-complexation modification, allowing for the synthesis of multifunctional catalysts.

A general scheme for the synthesis of α-diimine ligands from this compound is presented below:

Reactant 1Reactant 2 (Amine)Resulting Ligand TypePotential Metal Coordination
This compoundAnilineN,N'-diaryl-α-diimineFe(II), Co(II), Ni(II)
This compoundtert-ButylamineN,N'-dialkyl-α-diiminePd(II), Pt(II)
This compoundEthylenediamineTetradentate diamine-diimineCu(II), Zn(II)

This compound can participate in the formation of a variety of organometallic complexes. Direct coordination as a diketonato ligand to metals like copper, nickel, and cobalt can yield stable, neutral complexes. These complexes themselves may exhibit catalytic properties or serve as precursors for more complex structures.

The iodophenyl moiety allows for the integration of this diketone unit into larger organometallic frameworks through reactions such as Sonogashira, Suzuki, or Heck coupling. For example, coupling with a terminal alkyne could introduce a new functional group or link the diketone to another metal center, leading to the formation of bimetallic or polymetallic systems. These multimetallic complexes are of interest for their potential in cooperative catalysis, where the proximity of two or more metal centers can lead to enhanced reactivity and selectivity.

Organometallic Reaction TypeCoupling PartnerResulting StructurePotential Application Area
Suzuki CouplingArylboronic acidBiaryl-substituted diketone complexLuminescent materials
Sonogashira CouplingTerminal alkyneAlkyne-functionalized diketone complexMolecular wires
Heck CouplingAlkeneAlkene-appended diketone complexPolymer-supported catalysts

Utilization in Advanced Organic Synthesis Methodologies

Beyond its role in catalysis, the reactivity of this compound is being leveraged in modern organic synthesis techniques to build molecular complexity in an efficient and controlled manner.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and efficiency. The diketone functionality of this compound makes it an ideal substrate for various MCRs. For instance, in the presence of an amine and an isocyanide (the Ugi or Passerini reaction), the diketone can participate in the formation of highly functionalized, heterocyclic scaffolds.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations that are triggered by a single event. The strategic placement of the diketone and iodophenyl groups in this compound allows for the design of novel cascade processes. For example, an initial intramolecular cyclization triggered by a palladium-catalyzed reaction at the iodo-position could be followed by a subsequent reaction involving one of the carbonyl groups, leading to the rapid construction of complex polycyclic systems.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. The use of microreactors, with their high surface-area-to-volume ratio, further accentuates these benefits.

This compound is a suitable candidate for use in flow chemistry systems. For example, its reaction with hazardous reagents can be performed more safely in a microreactor. Furthermore, photochemical transformations involving the diketone moiety can be carried out with high efficiency and selectivity due to the precise control over irradiation time and intensity in a flow setup. The iodophenyl group also allows for sequential, multi-step syntheses in a continuous flow manner, where the product of one reaction at the iodo-position is directly channeled into a subsequent reactor for a transformation at the diketone.

Flow Chemistry ApplicationKey Advantage of Microreactor SystemPotential Product Class
Palladium-catalyzed cross-coupling at the iodo-positionPrecise temperature and mixing controlFunctionalized biaryls and alkynes
Photochemical [2+2] cycloaddition of the diketoneUniform light penetrationOxetanes and other four-membered rings
Sequential cross-coupling and condensation reactionsReduced handling of intermediatesComplex heterocyclic and polycyclic aromatic compounds

The development of heterogeneous catalysts, which are in a different phase from the reactants, is a key goal in sustainable chemistry as it simplifies catalyst separation and recycling. This compound can be functionalized and immobilized onto a solid support to create a heterogeneous catalyst.

The iodophenyl group provides a convenient anchor point for immobilization. For example, it can be converted to an amino or carboxylic acid group, which can then be covalently attached to a polymer resin or a silica (B1680970) surface. The diketone moiety can then be used to chelate a catalytically active metal. The resulting solid-supported catalyst can be used in a packed-bed reactor for continuous flow processes, combining the advantages of both heterogeneous catalysis and flow chemistry.

Future Directions and Emerging Challenges in the Study of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Exploration of Novel and Sustainable Synthetic Routes

Traditional syntheses of benzil (B1666583) derivatives often rely on the oxidation of benzoin (B196080) precursors, which can involve hazardous reagents like nitric acid or heavy metal catalysts. chemicalbook.comgoldsupplier.com Future research must prioritize the development of greener, more efficient synthetic pathways to 1-(4-Iodophenyl)-2-phenylethane-1,2-dione.

Key areas of exploration include:

Catalyst-Free and Solvent-Free Methods: Inspired by recent advancements in the synthesis of benzil, microwave-assisted reactions using iodine as a green oxidant present a promising avenue. bohrium.comresearchgate.netbenthamdirect.com These methods can dramatically reduce reaction times and eliminate the need for hazardous catalysts and solvents.

Heterogeneous Catalysis: The use of nanocatalysts, such as nanocrystalline magnesium oxide (nano-MgO), for the aerobic oxidation of benzoins offers a sustainable alternative. tandfonline.comtandfonline.com These catalysts can be easily recovered and reused, minimizing waste and environmental impact. Exploring similar heterogeneous systems for the specific oxidation of the corresponding 1-(4-iodophenyl)-2-phenylethan-1-ol precursor is a critical next step.

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging powerful tool for organic synthesis. core.ac.uknih.gov Developing a photoredox-mediated aerobic oxidative cleavage of a suitable 1,3-diketone precursor could provide a novel and mild route to this compound. acs.org Similarly, direct oxidation of the corresponding alkyne (1-(4-iodophenyl)-2-phenylethyne) using photoredox methods warrants investigation. organic-chemistry.org

Development of Advanced Analytical Methodologies for Complex Systems

As this compound finds use in more complex environments, such as biological systems or polymer matrices, the need for advanced analytical techniques for its detection and characterization becomes paramount.

Future challenges include:

Trace-Level Detection: Developing highly sensitive methods, potentially based on fluorescence or electrochemical detection, for quantifying the compound in biological or environmental samples. The inherent spectroscopic properties of diketones could be exploited for this purpose. mdpi.comnih.gov

In-Situ Monitoring: Implementing spectroscopic techniques (e.g., Raman, advanced NMR) for real-time monitoring of the compound's transformations during polymerization or other chemical reactions. mdpi.com

Characterization of Supramolecular Structures: When used in materials science, the compound may form metal-organic polyhedra or other complex assemblies. Techniques like atomic force microscopy (AFM) and analytical ultracentrifugation (AUC) may be necessary to characterize these structures when conventional methods like X-ray crystallography are not feasible. acs.org

Deeper Understanding of Structure-Property Relationships through Systematic Derivatization

The relationship between the molecular structure of benzil derivatives and their photophysical properties is a rich area for investigation. researchgate.netresearchgate.net For this compound, the iodine atom is a key feature that can be exploited.

Future research should focus on:

Halogen Bonding Effects: Systematically studying how the iodine atom influences crystal packing, luminescence, and mechanochromic properties. The heavy atom effect of iodine could lead to unique phosphorescence characteristics.

Systematic Analog Synthesis: Preparing a library of derivatives by modifying the unsubstituted phenyl ring or replacing the iodine with other halogens (F, Cl, Br) to build a comprehensive structure-property relationship database. This would elucidate the electronic and steric effects on the compound's properties. researchgate.netresearchgate.net

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic states, conformational preferences, and photophysical properties of the compound and its derivatives, thereby guiding synthetic efforts. researchgate.net

Integration into Multi-Functional Materials and Devices

The diketone moiety makes benzil derivatives attractive for applications in polymer chemistry and materials science, primarily as photoinitiators. chemicalbook.comwikipedia.orggoldsupplier.com The unique properties of this compound could lead to novel, multi-functional materials.

Emerging opportunities include:

Advanced Photoinitiators: Investigating its efficiency as a photoinitiator for free-radical polymerization. The heavy iodine atom could influence intersystem crossing rates, potentially leading to more efficient radical generation under UV irradiation. goldsupplier.com

Organic Electronics: Exploring its potential as a building block for organic semiconductors or materials for organic light-emitting diodes (OLEDs), where the iodine could facilitate charge transport or tune emission properties.

Sensors and Probes: The reactivity of the dicarbonyl unit towards nucleophiles could be harnessed to design chemosensors. For instance, condensation with specific analytes could lead to a measurable change in fluorescence or color. chemicalbook.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The two adjacent carbonyl groups in this compound confer a rich and varied reactivity. thieme-connect.de While classic reactions like the benzilic acid rearrangement are well-known for benzil, wikipedia.org there is significant scope for exploring unconventional transformations.

Future avenues of research include:

Radical Cascade Reactions: Utilizing the compound as a substrate in photoredox-catalyzed radical cascade reactions to construct complex heterocyclic structures, such as functionalized quinoxalines or pyrroles. researchgate.net

Unconventional Gas-Phase Reactions: Investigating its behavior in high-temperature environments, drawing inspiration from studies on the self-reaction of benzyl (B1604629) radicals which can lead to polycyclic aromatic hydrocarbons (PAHs) through unconventional excited-state dynamics. nih.govresearchgate.net

Photochemical Cyclizations: Exploring intramolecular photochemical reactions, such as the Norrish-Yang photocyclization, if suitable precursors derived from the compound are synthesized. This could lead to the stereoselective synthesis of complex carbocyclic scaffolds. acs.org

Challenges in Synthesis, Purification, and Scale-Up for Industrial Applications

Transitioning from laboratory-scale synthesis to industrial production presents significant challenges. For this compound, these challenges are compounded by the multi-step nature of its likely synthesis.

Key hurdles to overcome:

Multi-Step Synthesis Efficiency: A probable synthesis involves the coupling of a phenyl-containing fragment with a 4-iodophenyl-containing fragment, followed by oxidation. Optimizing each step to maximize yield and minimize intermediate purification is crucial for a viable large-scale process. acs.org

Catalyst Removal: If transition metal catalysts (e.g., palladium, copper) are used in coupling steps, their complete removal from the final product is essential, especially for applications in electronics or pharmaceuticals. This adds complexity and cost to the purification process.

Process Safety and Control: Oxidation steps can be highly exothermic and require careful control of reaction parameters to prevent runaway reactions, especially on a large scale. benthamdirect.com Developing robust continuous flow processes could mitigate some of these risks. acs.org

Green Chemistry and Sustainability Considerations for Future Research

Adherence to the principles of green chemistry is no longer optional but a necessity for modern chemical research. bohrium.com Future work on this compound must embed sustainability at its core.

Key considerations for future research are:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. One-pot or tandem reactions are particularly attractive in this regard. tandfonline.com

Use of Renewable Feedstocks: While the core structure is aromatic, future research could explore the use of bio-derived solvents or reagents where possible.

Lifecycle Assessment: Evaluating the environmental impact of the compound's entire lifecycle, from synthesis to its final application and disposal. This includes considering the potential persistence of iodinated aromatic compounds in the environment and developing strategies for their degradation or recycling.

By addressing these future directions and tackling the emerging challenges, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of sustainable technologies and advanced materials.

Conclusion

Summary of Key Research Findings and Contributions to Chemical Knowledge

Research into 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, an aromatic α-diketone, has provided valuable insights into its synthesis, reactivity, and utility as a chemical intermediate. The compound's structure is characterized by two key functional regions: the 1,2-dione moiety and the 4-iodophenyl group. The primary method for the synthesis of the core α-diketone structure involves the oxidation of corresponding α-hydroxy ketones or direct oxidation of alkynes. Spectroscopic characterization through methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry has been crucial in confirming the structure and purity of the compound and its derivatives. researchgate.netuni-muenchen.de

The most significant contribution of this compound to chemical knowledge lies in its application as a versatile building block for heterocyclic synthesis. ossila.com The condensation reaction of its α-diketone group with ortho-diamines, particularly o-phenylenediamine (B120857), is a classic and efficient method for producing quinoxaline (B1680401) derivatives. nih.govipp.pt Quinoxalines are an important class of nitrogen-containing heterocyclic compounds, and this synthetic route has been fundamental to exploring their chemical and pharmacological properties. ipp.ptwikipedia.org

Furthermore, the presence of the iodine atom on the phenyl ring is of great strategic importance in synthetic chemistry. researchgate.net Iodine's character as an effective leaving group makes the compound an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. ontosight.ai This reactivity allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, enabling the synthesis of a diverse library of complex molecules from a single precursor. The study of this compound thus enhances the understanding of how bifunctional molecules can be selectively manipulated to build molecular complexity.

Reiteration of the Versatility and Significance of this compound

The versatility of this compound is rooted in its dual reactivity. It serves as a powerful synthetic tool, allowing for orthogonal chemical modifications. On one hand, the diketone functionality provides a gateway to a rich variety of heterocyclic systems; on the other, the iodinated ring offers a handle for carbon-carbon and carbon-heteroatom bond formation. This bifunctionality makes it a highly significant and valuable precursor in several key areas of chemical science.

In medicinal chemistry , the compound is a cornerstone for the development of novel therapeutic agents. The quinoxaline scaffold, readily accessible from this dione (B5365651), is a "privileged structure" found in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govipp.ptnih.gov The ability to modify the iodophenyl moiety allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds to enhance potency and selectivity for biological targets like protein kinases or enzymes such as PARP-1. mdpi.comnih.gov

In materials science , this compound and its derivatives are of interest for creating novel organic materials with tailored electronic and photophysical properties. ontosight.ainih.gov The aromatic structure is a fundamental component for organic semiconductors and conjugated polymers. The potential for derivatization through cross-coupling reactions allows for the synthesis of monomers that can be polymerized to create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai

The significance of this compound is therefore clear: it is not merely a simple organic molecule but a strategic platform for innovation in both drug discovery and the development of advanced functional materials.

Functional Moiety Key Reactions Resulting Structures Field of Application
1,2-Dione Condensation with diaminesQuinoxalines, PyrazinesMedicinal Chemistry, Dyes
Wittig-type reactionsFunctionalized alkenesOrganic Synthesis
Benzilic acid rearrangementα-Hydroxy carboxylic acidsSynthetic Intermediates
4-Iodophenyl Suzuki-Miyaura CouplingBiaryl compoundsMaterials Science, Medicinal Chemistry
Sonogashira CouplingAryl-alkynesOrganic Electronics, Polymers
Heck CouplingSubstituted styrenesPolymer Chemistry
Buchwald-Hartwig AminationAryl aminesMedicinal Chemistry

Outlook on the Future Impact of Research on this Compound in Various Chemical Fields

The future of research on this compound is promising, with potential for significant impact across multiple chemical disciplines. The continued exploration of its reactivity and applications is expected to yield novel discoveries and technologies.

In medicinal chemistry , the compound will likely remain a key building block for generating libraries of diverse heterocyclic compounds for high-throughput screening against new and existing drug targets. nih.gov Future work may focus on its use in multi-component reactions to rapidly assemble complex molecular architectures, accelerating the drug discovery process. nih.gov Furthermore, the iodine atom can be exploited for the development of radiolabeled ligands for use in diagnostic imaging (e.g., Positron Emission Tomography) or as a heavy atom to enhance X-ray crystallographic studies of ligand-protein complexes.

In materials science and polymer chemistry , the compound is poised to be a valuable monomer for the synthesis of advanced functional polymers and metal-organic frameworks (MOFs). semanticscholar.orgnih.gov Research is anticipated to focus on creating materials with unique photophysical or electronic properties, potentially leveraging the heavy-atom effect of iodine to induce phosphorescence for OLED applications. Its derivatives could serve as building blocks for porous crystalline polymers with applications in gas storage, separation, and catalysis. semanticscholar.org

In the field of catalysis , new ligands can be synthesized from this compound. These ligands, when complexed with transition metals, could form novel catalysts for a variety of organic transformations. nih.govrsc.org The electronic properties of these ligands could be fine-tuned via reactions at the iodo-position, allowing for the rational design of catalysts with enhanced activity, selectivity, and stability for applications in green and sustainable chemistry. researchgate.net The continued investigation of this versatile compound will undoubtedly contribute to advancements in synthesis, medicine, and materials science.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, and how do reaction conditions influence yield?

The compound can be synthesized via Hagihara-Sonogashira coupling or Benzoin condensation , with yields dependent on solvent systems and catalysts. For example, Method A (column chromatography with cyclohexane–AcOEt) achieved 84% yield for a chlorophenyl analog, while Method B (modified conditions) yielded 76% . Optimize solvent polarity (e.g., PEG/water/DCM mixtures) and oxidizing agents (e.g., KMnO₄) to enhance efficiency . Monitor reaction progress via TLC and purify using silica gel chromatography with gradients like ethyl acetate/petroleum ether .

Q. How should researchers interpret conflicting NMR data for α-diketone derivatives?

Discrepancies in ¹³C NMR shifts (e.g., δ 193.8 vs. 194.1 for carbonyl groups) may arise from substituent electronic effects or crystallographic packing. For iodophenyl analogs, the electron-withdrawing iodine substituent can deshield adjacent carbons, shifting peaks upfield. Always compare with structurally similar compounds (e.g., 1-(4-chlorophenyl) analogs) and validate using HRMS (e.g., m/z 244.0270 observed vs. 244.0291 calculated) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Use HRMS for precise molecular weight validation (e.g., ESI-MS [M + Na]⁺ peaks) and ¹³C NMR to resolve carbonyl signals (δ ~193–194 ppm). Elemental analysis (e.g., C: 68.72% calculated vs. 70.01% observed) helps verify purity, while NOESY spectra distinguish regioisomers in asymmetric derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled in condensation reactions involving unsymmetrical α-diketones?

Regioisomer ratios (e.g., 5:2 in cyclopentenone formation) depend on steric and electronic factors . Use bulky solvents (e.g., toluene) to favor less sterically hindered pathways. For asymmetric diketones like 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione, strategic positioning of electron-donating groups (e.g., methoxy) directs nucleophilic attack to the more electrophilic carbonyl .

Q. What enzymatic systems interact with α-diketones, and how can this inform drug design?

Benzil reductase (EC 1.1.1.320) efficiently reduces 1-(4-methylphenyl)-2-phenylethane-1,2-dione to (S)-benzoin, suggesting potential metabolic pathways for iodophenyl analogs. Study NADP+/NADPH cofactor dependency and enzyme kinetics (kcat/Kₘ) to assess bioreduction suitability in prodrug activation .

Q. How do structural modifications influence carboxylesterase inhibition in α-diketone analogs?

CoMFA models reveal that electron-deficient aryl groups (e.g., iodophenyl) enhance inhibitory activity against carboxylesterases. Substitute the 4-iodophenyl moiety to increase steric bulk near the diketone core, improving binding to hCE1 active sites. Validate using 3D-QSAR and in vitro assays with recombinant enzymes .

Q. Can this compound serve as a stimuli-responsive linker in nanomaterial-based drug delivery?

Yes. Derivatives like 1-(4-aminophenyl)-2-phenylethane-1,2-dione are cleaved by H₂O₂, enabling drug release in oxidative environments. Integrate into mesoporous silica nanoparticles (MSNs) with β-cyclodextrin gates. Test lactate oxidase (LOX) coupling to trigger H₂O₂ generation in hypoxic tumors .

Q. What mechanistic insights explain the formation of photochromic or heterocyclic derivatives from α-diketones?

In Oxone-mediated reactions, α-diketones undergo Csp²−Csp² cleavage followed by Csp²−Csp³ bond formation with acrylamides. For photochromic applications, triplet fusion upconversion via perylene derivatives (e.g., 1-(3',5'-di-tert-butyl-4'-hydroxybiphenyl)-2-phenylethane-1,2-dione) enables red-light activation. Optimize reaction conditions (e.g., 110°C in acetic acid with NH₄OAc) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields across similar protocols?

Variability (e.g., 58–84% yields) may stem from catalyst purity or substrate accessibility . For iodophenyl derivatives, ensure rigorous anhydrous conditions to prevent iodide oxidation. Compare methods: Castro–Stephen coupling (70–80% yield) vs. Sonogashira routes (lower yields due to Pd leaching) .

Q. Why do some α-diketones fail to react in heterocycle synthesis despite structural similarity?

Steric hindrance (e.g., benzo[d][1,2,3]triazol-1-yl groups) or poor solubility (e.g., in THF) can stall reactions. Screen co-solvents (e.g., DMF/water) or switch to microwave-assisted protocols to overcome kinetic barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.